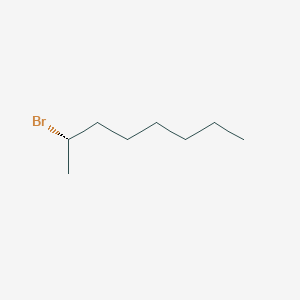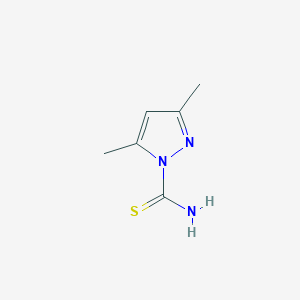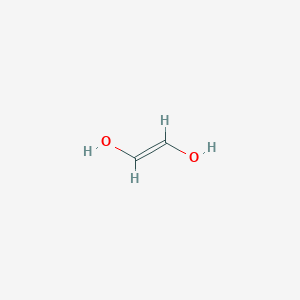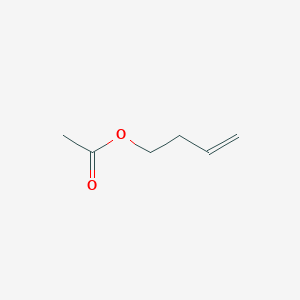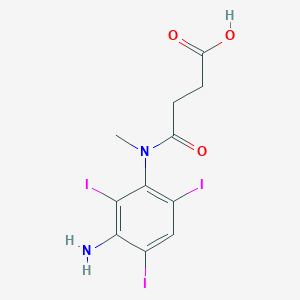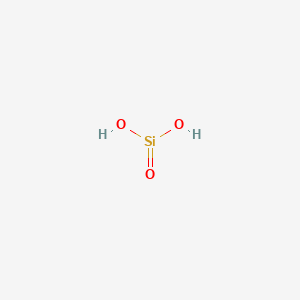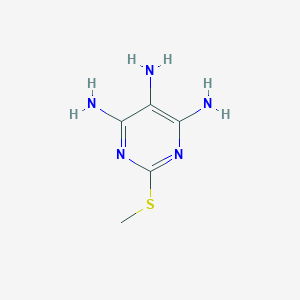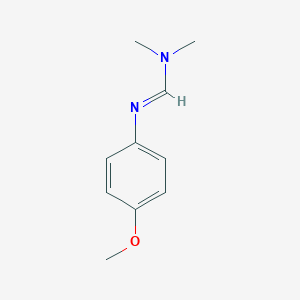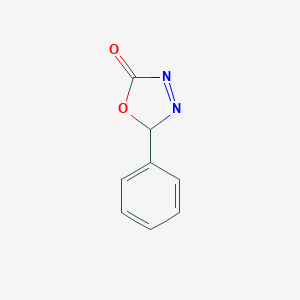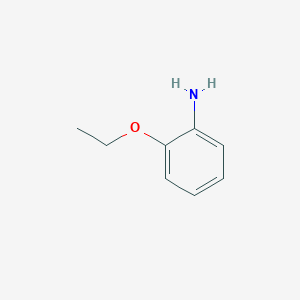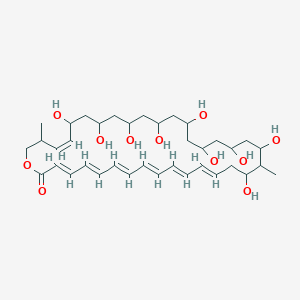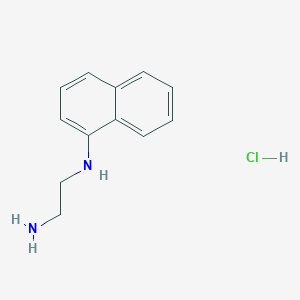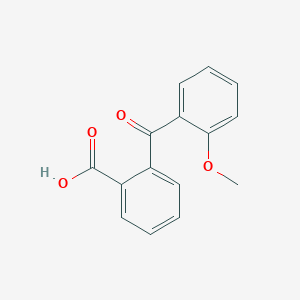
2-(2-Methoxybenzoyl)benzoic acid
Descripción general
Descripción
2-(2-Methoxybenzoyl)benzoic acid is an organic compound. It is a derivative of benzoic acid, which has a methoxy group substituted for the hydrogen atom at position 2 of the benzene ring . The molecular formula is C15H12O4 .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxybenzoyl)benzoic acid is characterized by a benzene ring with a methoxy group and a benzoyl group attached to it . The average mass is 256.253 Da and the monoisotopic mass is 256.073547 Da .Aplicaciones Científicas De Investigación
Mass Spectrometry with Additives : This study investigates the use of selected benzoic acid derivatives, including 2-(2-Methoxybenzoyl)benzoic acid, as additives in matrix-assisted laser desorption/ionization mass spectrometry. These additives improve ion yields and signal-to-noise ratios, particularly for high-mass range analytes (Karas et al., 1993).
Polyaniline Doping : Benzoic acid derivatives, such as 2-(2-Methoxybenzoyl)benzoic acid, are used to dope polyaniline, impacting its properties like conductivity. This research opens up applications in materials science, particularly in conductive polymers (Amarnath & Palaniappan, 2005).
Toxicity Assessment : An important aspect of using chemicals like 2-(2-Methoxybenzoyl)benzoic acid is understanding their toxicity. This study assesses the toxic properties of various benzoic acid derivatives, providing valuable data for safe handling and usage (Gorokhova et al., 2020).
Antimicrobial and Molluscicidal Activities : Research on Piper aduncum leaves has identified prenylated benzoic acid derivatives, including compounds similar to 2-(2-Methoxybenzoyl)benzoic acid, exhibiting antimicrobial and molluscicidal activities. This suggests potential applications in pest control and antimicrobial treatments (Orjala et al., 1993).
Sweetness Study : The sweetness of 2-(2-Methoxybenzoyl)benzoic acid and its analogs is studied, indicating its potential use as a sweetening agent. Understanding the structure−sweet taste relationships is crucial for developing new sweeteners (Arnoldi et al., 1997).
Safety And Hazards
The safety data sheet for related compounds like 2-Methoxybenzoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Propiedades
IUPAC Name |
2-(2-methoxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBINAKYXMDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318984 | |
| Record name | 2-(2-Methoxybenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxybenzoyl)benzoic acid | |
CAS RN |
1151-04-8 | |
| Record name | Benzoic acid, o-(o-anisoyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methoxybenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



